molecular formula C12H17NO4 B14493738 O-(2-Hydroxypropyl)-L-tyrosine CAS No. 63245-23-8

O-(2-Hydroxypropyl)-L-tyrosine

Cat. No.: B14493738
CAS No.: 63245-23-8
M. Wt: 239.27 g/mol
InChI Key: WUPSLMCDZFQVGU-LYNSQETBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(2-Hydroxypropyl)-L-tyrosine: is a modified amino acid derivative that has garnered interest in various scientific fields due to its unique properties This compound is characterized by the addition of a hydroxypropyl group to the tyrosine molecule, which enhances its solubility and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Hydroxypropyl)-L-tyrosine typically involves the reaction of L-tyrosine with propylene oxide under basic conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography techniques. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where L-tyrosine is reacted with propylene oxide. The process is carefully controlled to ensure consistent quality and yield. The product is then subjected to rigorous purification processes, including filtration, crystallization, and drying, to obtain the final compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: O-(2-Hydroxypropyl)-L-tyrosine undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

O-(2-Hydroxypropyl)-L-tyrosine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Employed in the study of protein modifications and enzyme interactions.

    Medicine: Investigated for its potential in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of O-(2-Hydroxypropyl)-L-tyrosine involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxypropyl group enhances its solubility, allowing it to interact more effectively with proteins and enzymes. This interaction can modulate the activity of enzymes and alter the properties of proteins, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

    O-(2-Hydroxypropyl)-β-cyclodextrin: Used for solubility enhancement and drug delivery.

    O-(2-Hydroxyethyl)-L-tyrosine: Similar structure but with an ethyl group instead of a propyl group.

    O-(2-Hydroxypropyl)-L-serine: Another amino acid derivative with a hydroxypropyl group.

Uniqueness: O-(2-Hydroxypropyl)-L-tyrosine is unique due to its specific interaction with proteins and enzymes, which is not observed with other similar compounds. Its enhanced solubility and reactivity make it a versatile compound for various applications in research and industry.

Properties

CAS No.

63245-23-8

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(2-hydroxypropoxy)phenyl]propanoic acid

InChI

InChI=1S/C12H17NO4/c1-8(14)7-17-10-4-2-9(3-5-10)6-11(13)12(15)16/h2-5,8,11,14H,6-7,13H2,1H3,(H,15,16)/t8?,11-/m0/s1

InChI Key

WUPSLMCDZFQVGU-LYNSQETBSA-N

Isomeric SMILES

CC(COC1=CC=C(C=C1)C[C@@H](C(=O)O)N)O

Canonical SMILES

CC(COC1=CC=C(C=C1)CC(C(=O)O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.